molecular formula C13H8F3NO2 B1388611 3-Phenyl-5-(trifluoromethyl)picolinic acid CAS No. 1214390-26-7

3-Phenyl-5-(trifluoromethyl)picolinic acid

Cat. No.: B1388611
CAS No.: 1214390-26-7
M. Wt: 267.2 g/mol
InChI Key: KCJMASNKONKYIS-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which significantly influences its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of the compound into the cell, while binding proteins may sequester it in specific organelles .

Subcellular Localization

The subcellular localization of 3-Phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of the compound can significantly impact its biochemical properties and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)picolinic acid can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The vapor-phase chlorination/fluorination method is particularly favored due to its simplicity and high yield. Additionally, the use of transition metal catalysts ensures the reaction proceeds efficiently, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.

    4-(Trifluoromethyl)pyridine: A simpler trifluoromethylpyridine with applications in materials science.

Uniqueness

3-Phenyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound with diverse applications .

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMASNKONKYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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